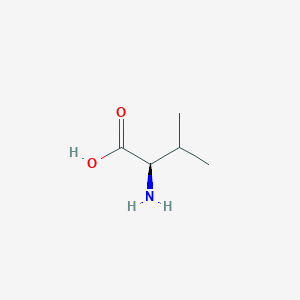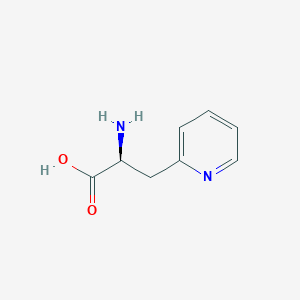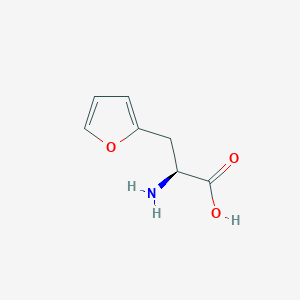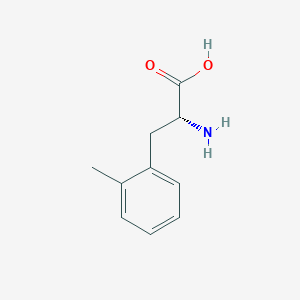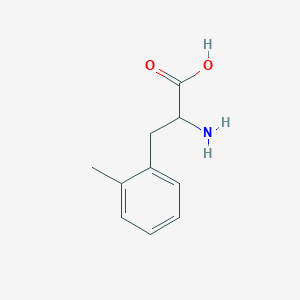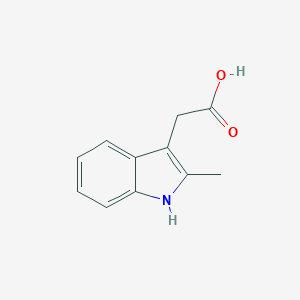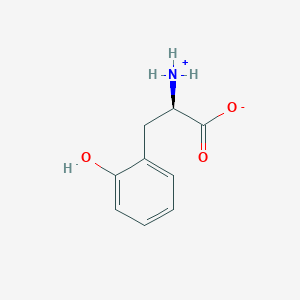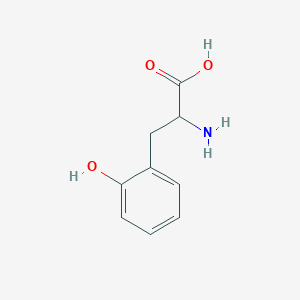
Ácido 2-aminooctanoico
Descripción general
Descripción
2-Aminooctanoic acid, also known as alpha-aminocaprylic acid or DL-2-Aminooctanoic acid, belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .
Synthesis Analysis
The production of 2-Aminooctanoic acid involves the use of a biocatalyst. A transaminase originating from Chromobacterium violaceum was employed with a conversion efficiency of 52–80% depending on the ratio of amino group donor to acceptor .Molecular Structure Analysis
The molecular formula of 2-Aminooctanoic acid is C8H17NO2 . It is an α-amino fatty acid that is caprylic acid which is substituted at position 2 by an amino group .Chemical Reactions Analysis
2-Aminooctanoic acid is involved in various chemical reactions. It is a Bronsted base capable of accepting a hydron from a donor and a Bronsted acid capable of donating a hydron to an acceptor .Physical and Chemical Properties Analysis
2-Aminooctanoic acid has a molecular weight of 159.23 g/mol . It is a fatty acid with amino functionality .Aplicaciones Científicas De Investigación
Biosíntesis del ácido 2-aminooctanoico
El ácido 2-aminooctanoico (2-AOA) puede biosintetizarse utilizando un biocatalizador de Chromobacterium violaceum. .
Modificación de péptidos antimicrobianos
El 2-AOA se ha utilizado para modificar péptidos antimicrobianos (AMP) derivados de lactoferricina B. La funcionalidad amino del 2-AOA permite la conjugación directa C y N-terminal, lo que puede mejorar la actividad de los AMP al aumentar su hidrofobicidad e interacción con las membranas microbianas .
Mejora de la hidrofobicidad de los péptidos
La modificación terminal de los péptidos con 2-AOA puede aumentar significativamente su hidrofobicidad. Esto es particularmente útil para los péptidos que requieren una mayor solubilidad en lípidos o permeabilidad de la membrana para su función biológica .
Lipidación C-terminal de péptidos
A diferencia de la lipidación N-terminal, que es más común, la lipidación C-terminal de los péptidos es limitada debido a la necesidad de enlaces. Sin embargo, el 2-AOA se puede utilizar para la lipidación C-terminal sin la necesidad de enlaces adicionales, lo que simplifica el proceso de modificación y abre potencialmente nuevas vías para la terapéutica basada en péptidos .
5. Producción de aminoácidos grasos no naturales El método de biosíntesis que utiliza Chromobacterium violaceum no solo produce 2-AOA, sino que también allana el camino para la producción de otros aminoácidos grasos no naturales que pueden tener aplicaciones únicas en la investigación científica y la industria .
Compuestos enantioméricamente puros
El alto exceso enantiomérico (>98% ee) del 2-AOA biosintetizado es crucial para la investigación y las aplicaciones que requieren compuestos enantioméricamente puros, como en el desarrollo de fármacos quirales o materiales con propiedades ópticas específicas .
Estas son algunas de las aplicaciones únicas del ácido 2-aminooctanoico en la investigación científica. Cada aplicación aprovecha las propiedades químicas del 2-AOA para mejorar o permitir ciertas funcionalidades en péptidos y otros compuestos.
Mecanismo De Acción
Target of Action
2-Aminooctanoic acid (2-AOA) is an α-amino fatty acid . It is primarily used to modify peptides, particularly antimicrobial peptides (AMPs), to improve their hydrophobicity . The primary targets of 2-AOA are these peptides, where it acts as a terminal modifier .
Mode of Action
2-AOA is produced using a biocatalyst and then used to terminally modify AMPs . This modification occurs at both the C- and N-termini of the peptide . The addition of 2-AOA to the peptide enhances its hydrophobicity, which can improve the peptide’s interaction with its targets .
Biochemical Pathways
The production of 2-AOA involves a transaminase from Chromobacterium violaceum . This enzyme transfers an amino group from a donor to an acceptor via a pyridoxal-5`-phosphate (PLP)-dependent mechanism to generate a chiral amine . The process results in an enantiomerically pure unnatural amino acid, 2-AOA .
Pharmacokinetics
The modification of peptides with 2-aoa could potentially influence these properties by altering the peptide’s hydrophobicity .
Result of Action
The terminal modification of AMPs with 2-AOA significantly improves their antimicrobial activity . The antibacterial activity of the modified peptides was improved by up to 16-fold . The C-terminally modified peptide exhibited minimal inhibitory concentrations (MIC) values of 25 μg/ml for Escherichia coli, 50 μg/ml for Bacillus subtilis, 100 μg/ml for Salmonella typhimurium, 200 μg/ml for Pseudomonas aeruginosa, and 400 μg/ml for Staphylococcus aureus .
Action Environment
The action environment of 2-AOA is largely dependent on the peptide it is modifying. The hydrophobicity of the peptide, influenced by the addition of 2-AOA, could potentially affect the peptide’s stability and efficacy in different environments . .
Safety and Hazards
Propiedades
IUPAC Name |
2-aminooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBCGQVQXPRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862352 | |
| Record name | Octanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
19 mg/mL | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
644-90-6, 2187-07-7 | |
| Record name | (±)-2-Aminooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 644-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 196 °C | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies have shown that incorporating 2-Aminooctanoic acid (Aoc) into peptides can significantly enhance their binding affinity to specific protein targets like GPa. This effect is attributed to Aoc's ability to interact with hydrophobic pockets on the protein surface. Researchers observed a significant increase in binding affinity when Aoc replaced specific hydrophobic residues (Nle5, Ile9, and Leu12) within a 42-residue polypeptide targeting GPa. The resulting modified peptide exhibited a KD value of 27 nM, a tenfold improvement compared to the unmodified peptide (280 nM) []. This suggests that Aoc can be strategically incorporated into peptides to enhance their interactions with target proteins.
A: Yes, incorporating 2-Aminooctanoic acid (Aoc) can compensate for the loss of affinity often observed when shortening peptides. While downsizing a 42-residue peptide targeting GPa to an 11-residue version led to a decrease in binding affinity, introducing Aoc into the shorter peptide restored its affinity to levels comparable to the original 42-residue peptide []. This finding highlights the potential of Aoc in developing smaller, more cost-effective peptides without compromising their ability to bind to target proteins.
A: The stereochemistry of 2-Aminooctanoic acid plays a crucial role during its incorporation into peptide chains. Research focusing on Pd(II)-catalyzed β‐C(sp3)‐H functionalization demonstrated a diastereoselective preference for the anti-configuration when incorporating 2-Aminooctanoic acid into peptide mimics [, ]. This selectivity suggests that controlling the stereochemistry during synthesis is crucial to obtain the desired biological activity in the final peptide product.
A: Yes, certain bacteria can metabolize 2-Aminooctanoic acid. Clostridium butyricum, a bacterium found in the human gut, can convert 2-Aminooctanoic acid into its corresponding 2-hydroxy acid []. This bioconversion process suggests a potential role of gut microbiota in modifying the bioavailability and activity of 2-Aminooctanoic acid-containing peptides.
A: 2-Aminooctanoic acid, particularly its (S)-enantiomer, is a key component in developing potent and proteolytically stable FPR2 agonists. Researchers designed a peptidomimetic, Lau-((S)-Aoc)-(Lys-βNphe)6-NH2 (F2M2), incorporating lauric acid-acylated (S)-2-Aminooctanoic acid linked to a peptide/peptoid repeat []. This compound demonstrated comparable potency in activating both human and mouse FPR2, overcoming the limitation of previous agonists that showed low activity for the mouse receptor.
A: Yes, advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can detect 2-Aminooctanoic acid in complex biological samples like fermented organic manure []. This detection suggests a potential role for 2-Aminooctanoic acid as a natural bioactive compound. Further research can explore its potential benefits in agriculture and other fields.
A: Researchers are investigating the role of 2-Aminooctanoic acid in understanding metabolic differences between cancer stem cells (CSCs) and differentiated cancer cells. Metabolomic profiling of oral cancer cell lines revealed a downregulation of 2-Aminooctanoic acid in CSCs compared to their differentiated counterparts []. This finding suggests a potential link between 2-Aminooctanoic acid metabolism and the unique characteristics of CSCs, potentially opening avenues for developing novel therapeutic strategies.
A: Yes, recent research has successfully demonstrated the biosynthesis of 2-Aminooctanoic acid using engineered bacteria []. This development offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


